Cas no 1201657-84-2 (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea)

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea is a boronic ester derivative featuring a urea functional group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its stable dioxaborolane moiety enhances reactivity and selectivity. The phenylurea group introduces hydrogen-bonding capabilities, making it valuable in medicinal chemistry and materials science for targeted molecular interactions. Its crystalline nature ensures ease of handling and purification, while the tetramethyl substitution improves shelf stability. This reagent is particularly advantageous in synthesizing biaryl structures, pharmaceutical intermediates, and functionalized polymers, offering a balance of reactivity and robustness under diverse reaction conditions.
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea structure
1201657-84-2 structure
Product Name:3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea
CAS No:1201657-84-2
MF:C13H19BN2O3
MW:262.112563371658
MDL:MFCD18383950
CID:4562741
PubChem ID:68162571
Update Time:2025-05-26

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Chemical and Physical Properties

Names and Identifiers

    • 3-Ureidophenylboronic acid pincol ester
    • 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
    • FCH2801008
    • OR361682
    • Z8198
    • [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea
    • SCHEMBL11908777
    • MFCD18383950
    • 1201657-84-2
    • AKOS025293850
    • [3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
    • CS-0177581
    • BYB65784
    • Z2049763283
    • A11939
    • AS-55298
    • EN300-3070650
    • MDL: MFCD18383950
    • Inchi: 1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-7-10(8-9)16-11(15)17/h5-8H,1-4H3,(H3,15,16,17)
    • InChI Key: UJZINFWQGAGUNY-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=C(C=2)NC(N)=O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 262.1488726g/mol
  • Monoisotopic Mass: 262.1488726g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.6

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AK Scientific
AMTB1245-250mg
3-Ureidophenylboronic acid pincol ester
1201657-84-2 97%
250mg
$90 2025-02-18
AK Scientific
AMTB1245-1g
3-Ureidophenylboronic acid pincol ester
1201657-84-2 97%
1g
$240 2025-02-18
AK Scientific
AMTB1245-5g
3-Ureidophenylboronic acid pincol ester
1201657-84-2 97%
5g
$720 2025-02-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N905118-100mg
N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
1201657-84-2 95%
100mg
¥500.40 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N905118-250mg
N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
1201657-84-2 95%
250mg
¥835.20 2022-09-01
Chemenu
CM205765-250mg
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
1201657-84-2 95%
250mg
$129 2022-06-14
Chemenu
CM205765-1g
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
1201657-84-2 95%
1g
$414 2023-02-03
Chemenu
CM205765-5g
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
1201657-84-2 95%
5g
$1029 2022-06-14
abcr
AB540031-250 mg
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, 95%; .
1201657-84-2 95%
250MG
€201.80 2023-07-11
abcr
AB540031-1 g
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, 95%; .
1201657-84-2 95%
1g
€470.40 2023-07-11

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1201657-84-2)3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea
Order Number:A996221
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:17
Price ($):279.0/786.0
Email:sales@amadischem.com

Additional information on 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea

Research Briefing on 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea (CAS: 1201657-84-2) in Chemical Biology and Pharmaceutical Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea (CAS: 1201657-84-2) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique boronate ester functional group, serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of proteolysis-targeting chimeras (PROTACs) and boron-containing drug candidates. Recent studies have highlighted its role in facilitating targeted protein degradation and as a key building block in medicinal chemistry.

One of the most notable applications of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea is its incorporation into PROTACs, a novel class of therapeutics designed to degrade disease-causing proteins. The boronate ester moiety in this compound enables efficient cross-coupling reactions, which are essential for constructing the heterobifunctional molecules required for PROTACs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in synthesizing potent PROTACs targeting the androgen receptor (AR) in prostate cancer, showcasing its potential in oncology drug development.

In addition to its role in PROTACs, this compound has been investigated for its boron neutron capture therapy (BNCT) applications. The boron atom in the molecule can capture thermal neutrons, leading to localized nuclear reactions that destroy cancer cells. Recent preclinical studies, such as those reported in Bioorganic & Medicinal Chemistry Letters, have explored its efficacy in BNCT, with promising results in selective tumor targeting and reduced off-target effects compared to traditional boron carriers.

The synthesis and optimization of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea have also been a focus of recent research. Advances in catalytic borylation reactions, as detailed in a 2022 ACS Catalysis publication, have improved the yield and purity of this compound, making it more accessible for large-scale pharmaceutical applications. Furthermore, computational studies have provided insights into its molecular interactions, aiding in the design of derivatives with enhanced binding affinities for specific biological targets.

Despite its promising applications, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Recent efforts, including structure-activity relationship (SAR) studies and formulation optimization, aim to overcome these hurdles. For instance, a 2023 study in Molecular Pharmaceutics highlighted the development of nanoparticle-based delivery systems to improve the pharmacokinetic profile of boron-containing compounds like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea.

In conclusion, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea (CAS: 1201657-84-2) represents a valuable tool in modern drug discovery and chemical biology. Its applications in PROTACs, BNCT, and medicinal chemistry underscore its versatility and potential for addressing unmet medical needs. Continued research and innovation will be crucial in unlocking its full therapeutic potential and advancing its clinical utility.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1201657-84-2)3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea
A996221
Purity:99%/99%
Quantity:1g/5g
Price ($):279.0/786.0
Email